Ethyl 5-bromo-2-chloro-4-fluorobenzoate
Overview
Description
Ethyl 5-bromo-2-chloro-4-fluorobenzoate is a chemical compound with the molecular formula C₉H₇BrClFO₂ and a molecular weight of 281.506 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-2-chloro-4-fluorobenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 5-bromo-2-chloro-4-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-chloro-4-fluorobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction reactions can produce different alcohol derivatives .
Scientific Research Applications
Ethyl 5-bromo-2-chloro-4-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-chloro-4-fluorobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . The pathways involved in its mechanism of action are typically related to its ability to form stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-4-chloro-2-fluorobenzoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(4-bromo-2-fluorophenoxy)-4-chloro-5-fluorobenzoate: Another similar compound with additional fluorine and phenoxy groups.
Uniqueness
Ethyl 5-bromo-2-chloro-4-fluorobenzoate is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 5-bromo-2-chloro-4-fluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO2/c1-2-14-9(13)5-3-6(10)8(12)4-7(5)11/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYKPLQYOKOXEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Cl)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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